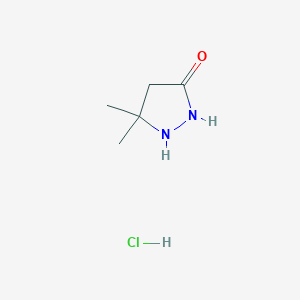







|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[NH:6][NH:5][C:4](=[O:7])[CH2:3]1.[ClH:9]>CCOCC>[ClH:9].[CH3:1][C:2]1([CH3:8])[NH:6][NH:5][C:4](=[O:7])[CH2:3]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
228 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(NN1)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A scintillation vial equipped with a stir bar
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
A white PPT formed
|
|
Type
|
FILTRATION
|
|
Details
|
This was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with further Et2O (20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Amount obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.CC1(CC(NN1)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |